N-[(1-methylpyrrol-2-yl)methyl]-N-propyl-nonanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-methylpyrrol-2-yl)methyl]-N-propyl-nonanamide is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a methyl group and a nonanamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methylpyrrol-2-yl)methyl]-N-propyl-nonanamide typically involves the reaction of 1-methylpyrrole with appropriate alkylating agents under controlled conditions. One common method involves the use of N-methylpyrrole, which is dried with CaSO4 and then fractionally distilled from KOH . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1-methylpyrrol-2-yl)methyl]-N-propyl-nonanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrrole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(1-methylpyrrol-2-yl)methyl]-N-propyl-nonanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-[(1-methylpyrrol-2-yl)methyl]-N-propyl-nonanamide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methyl-2-acetylpyrrole: A pyrrole derivative with similar structural features.
2-methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazole: Another compound with a pyrrole ring and similar functional groups.
Uniqueness
N-[(1-methylpyrrol-2-yl)methyl]-N-propyl-nonanamide is unique due to its specific substitution pattern and the presence of a nonanamide chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
5934-23-6 |
---|---|
Molekularformel |
C18H32N2O |
Molekulargewicht |
292.5 g/mol |
IUPAC-Name |
N-[(1-methylpyrrol-2-yl)methyl]-N-propylnonanamide |
InChI |
InChI=1S/C18H32N2O/c1-4-6-7-8-9-10-13-18(21)20(14-5-2)16-17-12-11-15-19(17)3/h11-12,15H,4-10,13-14,16H2,1-3H3 |
InChI-Schlüssel |
XNTDOZYPLKBPNH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)N(CCC)CC1=CC=CN1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.